molecular formula C21H25N3O4S B11364468 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethylbenzenesulfonamide

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11364468
M. Wt: 415.5 g/mol
InChI Key: JAUYJKRBDSJFAM-UHFFFAOYSA-N
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Description

N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
  • N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with triazole or thiadiazole rings, which may have different reactivity and biological activity.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H25N3O4S/c1-6-24(29(25,26)20-15(3)11-14(2)12-16(20)4)13-19-22-21(23-28-19)17-7-9-18(27-5)10-8-17/h7-12H,6,13H2,1-5H3

InChI Key

JAUYJKRBDSJFAM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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